4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide (-SO₂NH-) linker between a substituted benzene ring and a piperidine-thiazole moiety. Key structural features include:
- Chloro (Cl) and trifluoromethyl (-CF₃) substituents on the benzene ring, enhancing lipophilicity and metabolic stability.
- A piperidin-3-ylmethyl group linked to a thiazol-2-yl heterocycle, which may contribute to receptor binding or enzymatic inhibition.
Properties
IUPAC Name |
4-chloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClF3N3O2S2/c17-14-4-3-12(8-13(14)16(18,19)20)27(24,25)22-9-11-2-1-6-23(10-11)15-21-5-7-26-15/h3-5,7-8,11,22H,1-2,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCONQQFWKUBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Chlorosulfonic acid reacts with the aromatic ring at 0–5°C, followed by gradual warming to room temperature to ensure complete conversion. The electron-withdrawing trifluoromethyl and chloro groups direct sulfonation to the para position relative to the chloro substituent, though steric effects may necessitate extended reaction times.
Table 1: Optimization of Sulfonation Conditions
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| ClSO₃H (2 eq) | 0 → 25 | 6 | 78 | |
| SOCl₂ (3 eq) | Reflux | 4 | 65 |
The crude sulfonyl chloride is isolated via precipitation in ice water, followed by filtration and drying under vacuum.
Preparation of (1-(Thiazol-2-yl)piperidin-3-yl)methanamine
The thiazole-piperidine component is synthesized through a Hantzsch thiazole formation, followed by reductive amination to introduce the methylamine group.
Hantzsch Thiazole Synthesis
α-Bromo ketone intermediates, generated via N-bromosuccinimide (NBS) bromination of acetylated precursors, react with thiocarbamoylpiperidine derivatives in ethanol under reflux.
Example Protocol:
- Brominate 3-acetylpiperidine with NBS (1.1 eq) in diethyl ether at 25°C for 1 h.
- React the α-bromo ketone with tert-butyl 4-thiocarbamoylpiperidine-1-carboxylate (1.1 eq) in ethanol at reflux for 2 h.
- Remove the Boc protecting group using hydrobromic acid in situ to yield 4-(thiazol-2-yl)piperidine hydrobromide.
Reductive Amination
The piperidine-thiazole intermediate is methylated via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.
Key Parameters:
- Solvent: Methanol
- Temperature: 25°C
- Yield: 82% (isolated as hydrochloride salt after ion-exchange chromatography).
Coupling of Sulfonyl Chloride with Thiazole-Piperidine Amine
The final step involves nucleophilic substitution of the sulfonyl chloride with (1-(thiazol-2-yl)piperidin-3-yl)methanamine.
Reaction Optimization
Polar aprotic solvents (e.g., 1,4-dioxane) and bases (e.g., sodium hydride) facilitate the displacement of the chloride leaving group.
Procedure:
- Dissolve 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1 eq) and (1-(thiazol-2-yl)piperidin-3-yl)methanamine (1.2 eq) in 1,4-dioxane.
- Add NaH (2.5 eq) under nitrogen at 16–26°C.
- Stir for 24 h, then quench with 5% HCl and isolate the product via filtration.
Table 2: Coupling Reaction Variables
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | 1,4-dioxane | 16–26 | 74 |
| Et₃N | DCM | 25 | 58 |
Sodium hydride in 1,4-dioxane provides superior yields due to enhanced nucleophilicity of the amine and minimized side reactions.
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals.
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, thiazole-H), 3.72 (m, 2H, piperidine-CH₂), 3.15 (m, 1H, piperidine-CH), 2.95 (m, 2H, N-CH₂).
- HRMS (ESI): m/z calc. for C₁₆H₁₅ClF₃N₃O₂S₂ [M+H]⁺: 454.0234; found: 454.0238.
Industrial-Scale Considerations
Large-scale synthesis necessitates continuous flow reactors for exothermic steps (e.g., sulfonation) and automated purification systems to maintain consistency. Patent literature emphasizes the ecological benefits of solvent recovery systems and wastewater minimization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro derivative.
Reduction: : The trifluoromethyl group can be reduced to form a trifluoromethyl derivative.
Substitution: : The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Chloro derivatives such as 4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide oxide.
Reduction: : Trifluoromethyl derivatives such as this compound hydride.
Substitution: : Substituted thiazoles such as this compound amine.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. For instance, derivatives of thiazole and piperidine have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
A study evaluating the antimicrobial efficacy of thiazole derivatives indicated that compounds with similar structures exhibited significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that thiazole-based sulfonamides can inhibit the proliferation of cancer cell lines, particularly breast cancer cells (MCF7). The anticancer activity was assessed using the Sulforhodamine B assay, which measures cell viability post-treatment .
Case Study: Anticancer Activity
In a study focusing on thiazole derivatives, certain compounds demonstrated IC50 values in the micromolar range against MCF7 cells, indicating potent anticancer activity. Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer proliferation .
Synthesis of New Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials. Its sulfonamide group can act as a precursor for various polymeric materials that exhibit enhanced thermal stability and mechanical properties.
Data Table: Comparison of Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High (up to 300°C) |
| Mechanical Strength | Moderate |
| Solubility | Soluble in DMSO |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in inflammatory responses, leading to the modulation of these pathways. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the Benzenesulfonamide Class
4-Chloro-N-(5-chloro-2-hydroxyphenyl)-3-(trifluoromethyl)benzenesulfonamide (Compound 2, )
- Core Structure : Shares the chloro-CF₃-benzenesulfonamide backbone.
- Key Difference : Lacks the piperidine-thiazole moiety; instead, it has a 5-chloro-2-hydroxyphenyl group.
- Synthesis: Prepared via reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 2-amino-4-chlorophenol in pyridine .
- Applications : Intermediate for nitro derivatives (e.g., Compound 9, ) used in receptor labeling studies .
Flusulfamide ()
- Structure : 4-Chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide.
- Key Features : Contains a nitro group and a second chloro substituent on the phenyl ring.
- Application : Registered as a pesticide, highlighting the role of nitro groups in bioactivity .
4-Chloro-N-(5-chloro-2-(4-nitrophenoxy)phenyl)-3-(trifluoromethyl)benzenesulfonamide (Compound 9, )
- Modification: Incorporates a 4-nitrophenoxy group, enhancing electron-withdrawing properties.
- Synthesis : Derived from nucleophilic substitution using 1-fluoro-4-nitrobenzene .
Urea-Based Analogues (–2)
Compounds such as 1f and 1g () and 11a–11o () feature a urea (-NHCONH-) linker instead of sulfonamide.
Compound 1f ()
- Structure : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea.
- Key Features : Combines a urea core with a thiazole-piperazine moiety and hydrazinyl derivatives.
- Yield : 70.7%; ESI-MS : m/z 667.9 [M−2HCl+H]+ .
Compound 11k ()
- Structure : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
- Key Features : Shares the chloro-CF₃-phenyl group and thiazole-piperazine chain but uses a urea linker.
- Yield : 88.0%; ESI-MS : m/z 568.2 [M+H]+ .
Functional Group and Bioactivity Trends
| Feature | Target Compound | Urea Analogs (1f, 11k) | Sulfonamide Analogs (2, 9, Flusulfamide) |
|---|---|---|---|
| Linker | Sulfonamide (-SO₂NH-) | Urea (-NHCONH-) | Sulfonamide (-SO₂NH-) |
| Aromatic Substituents | Cl, CF₃ | Cl, CF₃, hydrazinyl | Cl, CF₃, NO₂, phenoxy |
| Heterocyclic Moieties | Thiazole-piperidine | Thiazole-piperazine | None or simple phenyl groups |
| Applications | Not specified | Kinase inhibition (hypothesized) | Pesticides, receptor labeling |
- Impact of Trifluoromethyl (-CF₃) : Enhances metabolic stability and binding affinity across all analogs .
- Role of Thiazole : Likely contributes to π-π stacking or hydrogen bonding in receptor interactions .
Physicochemical Data
| Compound | Yield (%) | Melting Point (°C) | ESI-MS (m/z) |
|---|---|---|---|
| Target Compound | N/A | N/A | N/A |
| 1f (Urea) | 70.7 | 198–200 | 667.9 [M−2HCl+H]+ |
| 11k (Urea) | 88.0 | Not reported | 568.2 [M+H]+ |
| Flusulfamide | N/A | Not reported | Not provided |
| Compound 2 (Sulfonamide) | N/A | Not reported | Not provided |
Biological Activity
4-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, also known by its CAS number 1065484-55-0, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 397.46 g/mol. The structure features a thiazole ring, a piperidine moiety, and a trifluoromethyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22F3N3OS |
| Molecular Weight | 397.46 g/mol |
| CAS Number | 1065484-55-0 |
| Density | 1.34 g/cm³ |
| LogP | 2.372 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and inflammation. The sulfonamide group may interact with active sites on target enzymes, blocking their function.
- Antitumor Properties : Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The presence of the thiazole moiety is crucial for enhancing the antiproliferative effects of the compound .
- Anticonvulsant Activity : Some thiazole-containing compounds have demonstrated anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .
Antitumor Activity
A study evaluating the cytotoxic effects of thiazole-based compounds found that derivatives similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent antitumor activity .
Case Studies
- Study on Antiproliferative Effects : In vitro studies showed that compounds with similar structures inhibited the growth of Jurkat cells (a model for T-cell leukemia) with IC50 values significantly lower than standard treatments like doxorubicin .
- Molecular Docking Studies : Computational analyses indicated strong binding affinity between the compound and key proteins involved in cancer cell proliferation, supporting its potential as a therapeutic agent .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Key Parameters | Optimal Range | Impact on Yield |
|---|---|---|---|
| Sulfonamide Coupling | Solvent (DMF), 24h reflux | 70–80°C | Yield ↑ 15–20% |
| Thiazole Formation | Pd(PPh₃)₄, 60°C, 12h | 60–65°C | Purity ↑ 90% |
| Final Purification | Gradient HPLC (ACN/H₂O) | 0.1% TFA | Purity >98% |
Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?
Answer:
A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and piperidine rings .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 480.09) .
- HPLC-PDA : Detects impurities (<0.5%) using C18 columns with UV detection at 254 nm .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the piperidine-thiazole moiety .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify key functional groups for biological activity?
Answer:
SAR strategies include:
- Substituent Variation : Modify the trifluoromethyl group, thiazole ring, or benzenesulfonamide moiety to assess activity changes. For example, replacing CF₃ with Cl or CH₃ alters target binding .
- Biological Assays : Test derivatives in enzyme inhibition (e.g., carbonic anhydrase) or cell-based assays (e.g., antiproliferative activity in cancer lines) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like kinases or GPCRs .
Q. Table 2: SAR Modifications and Observed Effects
| Modification | Biological Activity (IC₅₀) | Target Affinity |
|---|---|---|
| CF₃ → Cl | 12 nM (Carbonic Anhydrase IX) | 5x ↑ selectivity |
| Thiazole → Oxazole | Inactive | Loss of binding |
| Piperidine → Azetidine | 8 nM (Kinase X) | Improved solubility |
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Contradictions often arise from assay variability or unaccounted experimental factors:
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 vs. 6.5) .
- Dose-Response Curves : Validate activity across ≥3 concentrations to rule out false positives .
- Orthogonal Validation : Confirm hits with SPR (binding kinetics) and thermal shift assays (target engagement) .
Advanced: What methodologies are recommended for assessing pharmacokinetics in preclinical models?
Answer:
- In Vivo ADME : Administer 10 mg/kg IV/PO in rodent models; measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .
- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: How can computational methods predict off-target interactions or toxicity risks?
Answer:
- Off-Target Profiling : Use SwissTargetPrediction or SEA to identify secondary targets (e.g., cytochrome P450 isoforms) .
- Toxicity Prediction : ADMETlab 2.0 assesses hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding) .
- Molecular Dynamics (MD) : Simulate binding stability with targets over 100 ns to prioritize stable interactions .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound?
Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction time and improve reproducibility for thiazole ring formation .
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
